

A Head-to-Head Comparison of GAC Inhibitors: UPGL00004 vs. CB-839

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Compound of Interest

Compound Name: **UPGL00004**

Cat. No.: **B611595**

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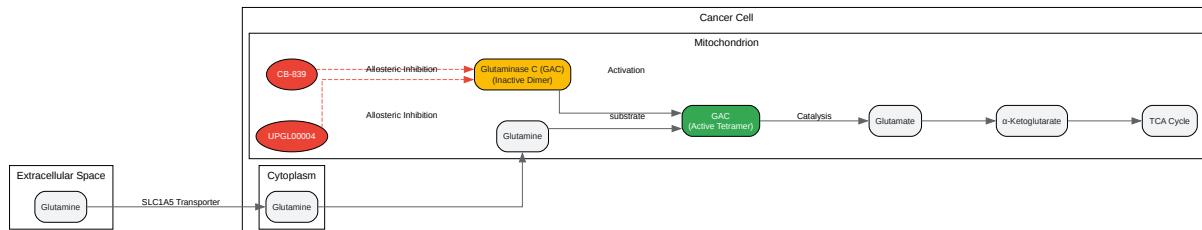
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A Comprehensive Guide for Researchers in Oncology and Drug Development

In the rapidly evolving landscape of cancer metabolism, targeting glutaminase C (GAC), a key enzyme in glutamine metabolism, has emerged as a promising therapeutic strategy. This guide provides an objective, data-driven comparison of two prominent allosteric GAC inhibitors: **UPGL00004** and CB-839 (Telaglenastat). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these compounds.

Mechanism of Action: Allosteric Inhibition of a Metabolic Gatekeeper

Both **UPGL00004** and CB-839 function as allosteric inhibitors of GAC.^{[1][2]} They bind to a site distinct from the glutamine-binding pocket, inducing a conformational change that locks the enzyme in an inactive state.^[1] This prevents the tetramerization required for catalytic activity, effectively halting the conversion of glutamine to glutamate, a critical step for anaplerosis in many cancer cells.^{[1][2]} The search results confirm that both inhibitors occupy the same allosteric binding site as the parent compound, BPTES.^[2]



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Caption: Allosteric inhibition of GAC by **UPGL00004** and CB-839.

Quantitative Comparison of In Vitro Potency and Binding

Experimental data reveals that both **UPGL00004** and CB-839 are highly potent inhibitors of GAC, with potencies in the low nanomolar range. Fluorescence-based binding assays have confirmed that their binding affinities for GAC are comparable.[3]

Parameter	UPGL00004	CB-839 (Telaglenastat)	Notes
GAC IC50	29 nM[3][4]	23-28 nM[5][6]	Both exhibit significantly higher potency than the parent compound, BPTES.[3]
GAC Kd	27 nM[4][7]	Similar to UPGL00004[3]	Demonstrates strong and direct binding to the GAC enzyme.
Kinetics	Not explicitly stated	Time-dependent and slowly reversible[6][8]	The slow reversibility of CB-839 may contribute to its sustained cellular activity.
Selectivity	High selectivity for GAC over GLS2[9]	Selectively inhibits GAC and KGA splice variants over GLS2[5][8]	This selectivity is crucial for minimizing off-target effects.

Cellular Activity: Inhibition of Cancer Cell Proliferation

In cellular contexts, both inhibitors have demonstrated robust anti-proliferative effects, particularly in cancer cell lines known to be glutamine-dependent, such as triple-negative breast cancer (TNBC).

Cell Line (Cancer Type)	UPGL00004 IC50	CB-839 IC50	Reference
MDA-MB-231 (TNBC)	70 nM[2]	2-300 nM (in sensitive TNBC lines)[8]	
HS578T (TNBC)	129 nM[2]	Not specified	
TSE (TNBC)	262 nM[2]	Not specified	
HCC-1806 (TNBC)	Not specified	Potent antiproliferative activity[8]	

In Vivo Efficacy and Clinical Development

Both compounds have shown promise in preclinical in vivo models. CB-839, being orally bioavailable, has progressed into clinical trials for various cancers, both as a monotherapy and in combination with other agents.[8][10][11][12] **UPGL00004** has demonstrated significant tumor growth suppression in a patient-derived xenograft model, particularly when combined with the anti-VEGF antibody bevacizumab.[3][4]

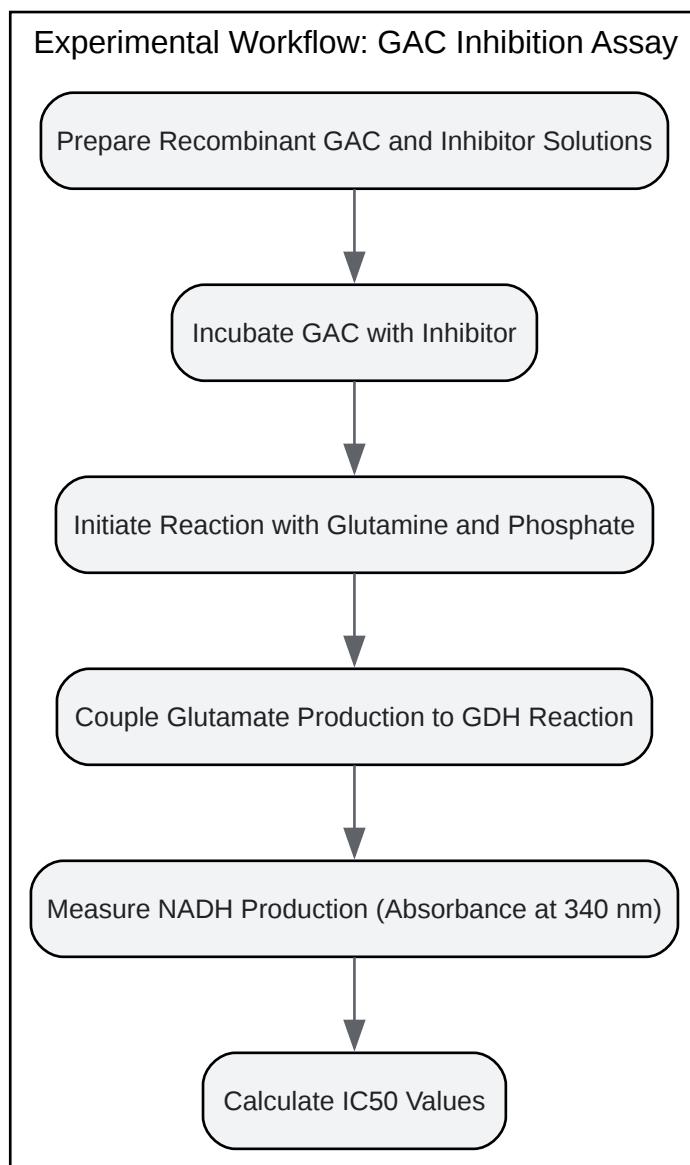
Experimental Methodologies

The evaluation of GAC inhibitors typically involves a series of standardized in vitro and cell-based assays.

Glutaminase Activity Assay

A common method is a coupled-enzyme assay that measures the production of glutamate.

- Incubation: Recombinant GAC is pre-incubated with varying concentrations of the inhibitor.
- Reaction Initiation: The enzymatic reaction is started by the addition of glutamine.
- Coupled Reaction: The glutamate produced is then converted by glutamate dehydrogenase (GDH), which concurrently reduces NAD⁺ to NADH.
- Detection: The increase in NADH is monitored by measuring the absorbance at 340 nm.[13][14]



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Caption: Workflow for a coupled glutaminase activity assay.

Inhibitor Binding Assay

Direct binding of inhibitors to GAC can be quantified using fluorescence spectroscopy.

- Protein: A mutant form of GAC with a tryptophan residue near the allosteric site (e.g., F327W) is used.

- Titration: The inhibitor is titrated into a solution of the mutant GAC.
- Detection: The binding of the inhibitor quenches the intrinsic tryptophan fluorescence, and the change in fluorescence is measured to determine the binding affinity (Kd).[3]

Cell Proliferation Assay

The anti-proliferative effects of the inhibitors are assessed using standard cell viability assays.

- Cell Seeding: Cancer cells are plated in multi-well plates.
- Treatment: Cells are treated with a dose range of the inhibitor for a specified period (e.g., 72 hours).
- Viability Measurement: Cell viability is determined using reagents that measure ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
- Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for cell growth.

Summary and Future Directions

UPGL00004 and CB-839 are both highly potent and selective allosteric inhibitors of GAC with comparable in vitro profiles. CB-839 has the advantage of being orally bioavailable and is currently in clinical development, providing a wealth of clinical data. **UPGL00004** shows strong preclinical efficacy, particularly in combination therapies, warranting further investigation.

The choice between these two inhibitors for future research will depend on the specific experimental context. For studies requiring an orally available compound with clinical relevance, CB-839 is the clear choice. For preclinical investigations exploring novel combination strategies, **UPGL00004** represents a powerful research tool. Further head-to-head in vivo pharmacokinetic and pharmacodynamic studies would be invaluable to the research community to delineate the subtle but potentially significant differences between these two leading GAC inhibitors.

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